molecular formula C8H7BrO3 B1582591 4-Bromophenylglyoxal hydrate CAS No. 80352-42-7

4-Bromophenylglyoxal hydrate

Cat. No. B1582591
CAS RN: 80352-42-7
M. Wt: 231.04 g/mol
InChI Key: ILCZYZUBDFQDDB-UHFFFAOYSA-N
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Description

4-Bromophenylglyoxal hydrate is a chemical compound with the CAS Number: 80352-42-7. Its molecular weight is 231.05 and its IUPAC name is 1-(4-bromophenyl)-2,2-dihydroxyethanone .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylglyoxal hydrate is C8H7BrO3 . The InChI code for this compound is 1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromophenylglyoxal hydrate include a density of 1.743±0.06 g/cm3 (Predicted), a melting point of 132°C, a boiling point of 340.0±32.0 °C (Predicted), a flashing point of 159.4°C, and a vapor pressure of 3.42E-05mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromophenylglyoxal hydrate has been involved in various chemical syntheses and reactions. For instance, studies on the synthesis of aliphatic hydrazonyl bromides have explored the kinetics of their conversion into hydrazides, revealing insights into hydrolytic conversion and solvolysis mechanisms (Hegarty, Cashman, & Scott, 1972). Additionally, research on the metabolism of bromobiphenyls in rabbits has provided valuable information on the generation of mono and dihydroxylated metabolic products, aiding in the understanding of the metabolic pathways of related compounds (Kohli, Wyndham, Smylie, & Safe, 1978).

Environmental Applications

The compound has also been studied in environmental contexts. For example, research on the enhanced debromination of 4-bromophenol by the UV/sulfite process has shed light on efficient dehalogenation methods for brominated aromatics, which is crucial for environmental detoxification (Xie et al., 2017).

Applications in Material Science

In material science, studies have investigated the effects of hydrophobized particles on the nucleation of clathrate hydrates, revealing that foreign particles, when properly hydrophobized, can significantly accelerate clathrate hydrate nucleation (Li & Wang, 2015). This is relevant for applications in energy storage and gas transport technologies.

Analytical Chemistry and Sensor Development

In analytical chemistry, the development of a fluorescent probe for detecting hydrazine in biological and water samples has utilized derivatives of 4-bromophenylglyoxal hydrate. This has implications for monitoring environmental pollutants and ensuring water safety (Zhu et al., 2019).

Crystallography and Structural Studies

Crystallography and structural studies of 4-halophenylboronic acids, including 4-bromophenylboronic acids, have provided insights into the formation of three-dimensional structures and the role of hydration in these processes. This has applications in the development of new materials and understanding molecular interactions (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Safety And Hazards

The safety information available indicates that 4-Bromophenylglyoxal hydrate is an irritant . The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOONPDHKLYFDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenylglyoxal hydrate

CAS RN

80352-42-7
Record name 4-Bromophenylglyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
VV Shtamburg, AA Anishchenko… - … физики и химии …, 2015 - elibrary.ru
… ,4-dione 4а The interaction of 4-bromophenylglyoxal hydrate with N-hydroxyurea into a diluted water … Scheme 4 - The scheme of the interactions of 4-bromophenylglyoxal hydrate with N-…
Number of citations: 0 elibrary.ru
VG Shtamburg, AO Anishchenko… - Journal of Chemistry …, 2023 - chemistry.dnu.dp.ua
… 4-Bromophenylglyoxal hydrate interacts with N-nbutyloxy-N’-phenylurea in acetic acid during 52 h at 26 C yielding only the mixture of the diastereomers of 5-(4bromophenyl)-3-n-…
Number of citations: 0 chemistry.dnu.dp.ua
DV Tsyganov, BV Lichitsky, VG Melekhina… - Polycyclic Aromatic …, 2023 - Taylor & Francis
For the first time, novel method for the preparation of previously undescribed substituted 2-arylfuro[3,2-b]chromen-3-ylacetic acids was developed. The considered approach includes …
Number of citations: 2 www.tandfonline.com
V Shtamburg, A Anishchenko, V Shtamburg, A Mazepa… - 2017 - dspace.dsau.dp.ua
… A solution of 4-bromophenylglyoxal hydrate (352 mg, 1.522 mmol) in AcOH (15 mL) was added to mixture of thiourea (145 mg, 1.902 mmol) and AcOH (10 mL) at 18С, the reaction …
Number of citations: 4 dspace.dsau.dp.ua
UB Signature - 2013 - s-space.snu.ac.kr
… 4bromophenylglyoxal hydrate (BPG) was from Ochem Inc (Des Plaines, IL, USA). 2-mercaptoethanol was from Bio-Rad (Hercules, CA, USA). Zip-tip was from Millipore (Billerica, MA, …
Number of citations: 0 s-space.snu.ac.kr
ON Petrova, LL Zamigailo, MG Shirobokova… - Chemistry of …, 2013 - Springer
Partly hydrogenated 4-aroyl-substituted pyrazolo[3,4-b]quinolin-5-ones and 5-aroyl-substituted pyrazolo[1,5-a]quinazolin-6-ones were obtained by three-component cyclocondensation …
Number of citations: 10 link.springer.com
M Choi, JS Song, HJ Kim, S Cha, EY Lee - Analytical biochemistry, 2013 - Elsevier
Enzymatic conversion of arginine to citrulline by peptidyl arginine deiminase is associated with peptide presentation and development of autoimmunity in rheumatoid arthritis. In order to …
Number of citations: 21 www.sciencedirect.com
J Braun - 2015 - kops.uni-konstanz.de
Meinen drei Bachelor möchte ich für die schöne Zeit und gute Zusammenarbeit danken, sowie den zahlreichen Mitarbeiterpraktikanten. Allen ehemaligen sowie übrig gebliebenen …
Number of citations: 3 kops.uni-konstanz.de
V Shtamburg, V Shtamburg, A Anishchenko, A Mazepa… - 2018 - dspace.dsau.dp.ua
… The solution of 4-bromophenylglyoxal hydrate (808 mg, 3.5 mmol) and indole (410 mg, 3.5 mmol) in benzene (40 mL) was boiled for 2 h, then it was kept at 30 ºC for 3 day. The …
Number of citations: 1 dspace.dsau.dp.ua
DSC Black, RF Crozier, ID Rae - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… Methylhydroxylamine hydrochloride (1.0 g, 0.012 mol) and anhydrous sodium acetate (1 SO g, 0.012 mol) were mixed in absolute ethanol (150 ml) with 4-bromophenylglyoxal hydrate (…
Number of citations: 16 www.publish.csiro.au

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